![molecular formula C14H22O B14247615 Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)- CAS No. 289621-85-8](/img/structure/B14247615.png)
Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)- is a complex organic compound characterized by its unique bicyclic structure. This compound contains a total of 38 bonds, including 16 non-hydrogen bonds, 2 multiple bonds, 2 double bonds, and a ketone group. It also features a four-membered ring, a nine-membered ring, and an eleven-membered ring .
Chemical Reactions Analysis
Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the ketone group and the double bonds present in the compound .
Scientific Research Applications
This compound has potential applications in various fields of scientific research. In chemistry, it can be used as a model compound to study the reactivity and stability of bicyclic structures. In biology and medicine, its unique structure may be explored for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems. Additionally, in the industrial sector, it could be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are likely mediated through its ability to interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would require further research to elucidate .
Comparison with Similar Compounds
Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)- can be compared with other similar compounds, such as (1R,9S)-11,11-dimethyl-8-methylidenebicyclo[7.2.0]undecan-5-one. These compounds share similar bicyclic structures but differ in their specific substituents and stereochemistry.
Properties
CAS No. |
289621-85-8 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(1S,9R)-10,10-dimethyl-2-methylidenebicyclo[7.2.0]undecan-5-one |
InChI |
InChI=1S/C14H22O/c1-10-7-8-11(15)5-4-6-13-12(10)9-14(13,2)3/h12-13H,1,4-9H2,2-3H3/t12-,13-/m1/s1 |
InChI Key |
SVROROODYLVLSH-CHWSQXEVSA-N |
Isomeric SMILES |
CC1(C[C@H]2[C@H]1CCCC(=O)CCC2=C)C |
Canonical SMILES |
CC1(CC2C1CCCC(=O)CCC2=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


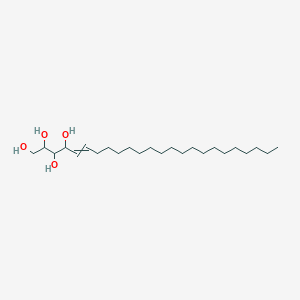
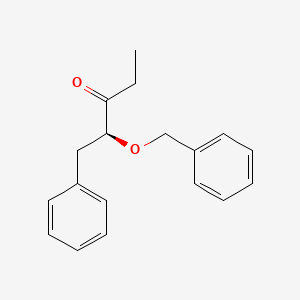
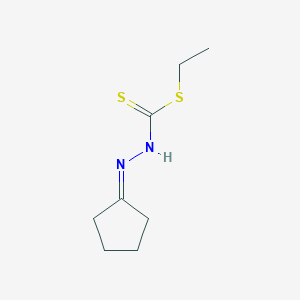
![7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-](/img/structure/B14247553.png)
![1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione](/img/structure/B14247557.png)
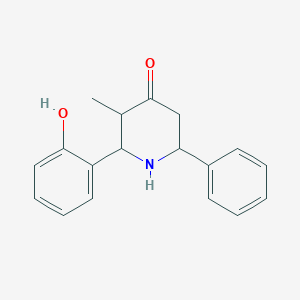

![2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one](/img/structure/B14247567.png)
![2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)

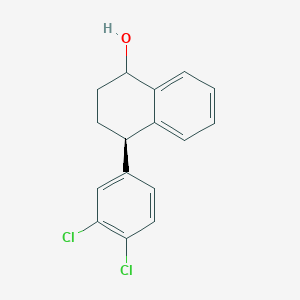
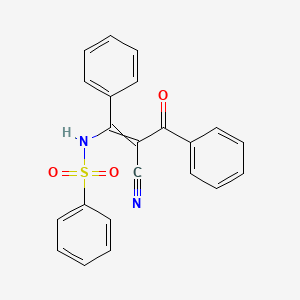
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide](/img/structure/B14247623.png)
